

Application Notes: Detection of pFAK in Alintegimod-Stimulated Cells by Western Blot

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Compound of Interest

Compound Name: *Alintegimod*

Cat. No.: *B12399455*

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Audience: Researchers, scientists, and drug development professionals.

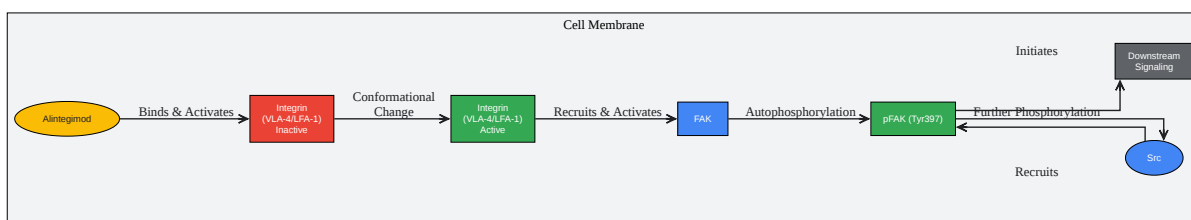
Introduction:

Alintegimod is an orally bioavailable, small molecule that acts as an allosteric activator of the integrin cell adhesion receptors VLA-4 (integrin alpha4/beta1) and LFA-1 (integrin alphaL/beta2).^[1] By activating these integrins, **Alintegimod** promotes the adhesion of leukocytes to vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1).^[1] This enhanced cell adhesion is critical for modulating immune responses, including promoting the intratumoral accumulation and infiltration of T-cells, which can lead to enhanced tumor cell killing.^{[1][2]}

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction.^{[3][4]} Upon integrin clustering, FAK undergoes autophosphorylation at tyrosine 397 (Tyr397), a key event that creates a binding site for Src family kinases.^{[3][5]} This leads to the full activation of FAK and the initiation of downstream signaling pathways that regulate cell survival, proliferation, migration, and adhesion.^{[5][6]} Given **Alintegimod**'s mechanism as an integrin activator, investigating its effect on FAK phosphorylation (pFAK) is crucial to understanding its downstream signaling effects.

These application notes provide a detailed protocol for performing a Western blot to detect and quantify the phosphorylation of FAK at Tyr397 in cells stimulated with **Alintegimod**.

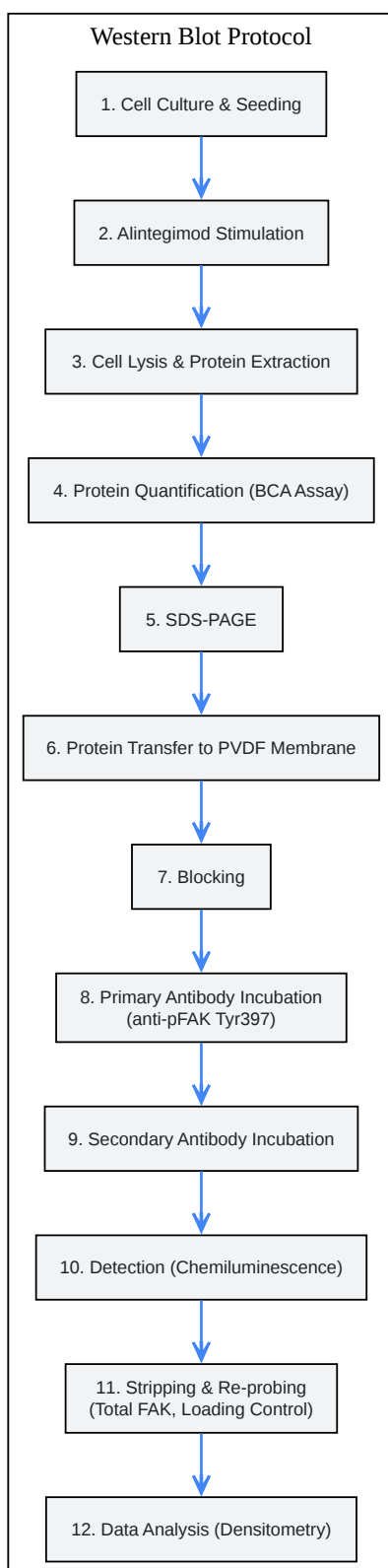
Signaling Pathway



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Caption: **Alintegimod**-induced FAK signaling pathway.

Experimental Workflow



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Caption: Western blot workflow for pFAK detection.

Detailed Experimental Protocol

This protocol outlines the methodology for treating cells with **Alintegimod** and subsequently detecting the phosphorylation status of FAK at Tyr397 using Western blot.

1. Cell Culture and Seeding:

- Plate the chosen cell line (e.g., a leukocyte cell line expressing VLA-4 and LFA-1) in appropriate culture dishes (e.g., 6-well plates).
- Grow cells to 70-80% confluency in complete growth medium.
- Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal levels of FAK phosphorylation.

2. **Alintegimod** Stimulation:

- Prepare a stock solution of **Alintegimod** in an appropriate solvent (e.g., DMSO).
- Dilute the **Alintegimod** stock solution in serum-free media to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 1, 10, 100 nM; 1, 10 μ M).
- Also, prepare a vehicle control containing the same concentration of the solvent used for the highest **Alintegimod** concentration.[\[6\]](#)
- Aspirate the serum-free medium from the cells and add the media containing the different concentrations of **Alintegimod** or the vehicle control.
- Incubate the cells for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

3. Cell Lysis and Protein Extraction:

- After stimulation, immediately place the culture dishes on ice.
- Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[\[5\]](#)

- Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[\[5\]](#)[\[6\]](#) Phosphatase inhibitors are crucial to preserve the phosphorylation state of FAK.[\[5\]](#)
- Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[\[5\]](#)
- Incubate the lysate on ice for 30 minutes with occasional vortexing.[\[6\]](#)
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[\[5\]](#)[\[6\]](#)
- Transfer the supernatant (protein extract) to new pre-chilled tubes.

4. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

5. SDS-PAGE and Protein Transfer:

- Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel.[\[6\]](#)
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF membrane.

6. Blocking and Antibody Incubation:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated FAK at Tyr397 (e.g., Phospho-FAK (Tyr397) Antibody) overnight at 4°C with gentle agitation.[\[3\]](#)[\[7\]](#)[\[8\]](#)
- Wash the membrane three times for 10 minutes each with TBST.[\[6\]](#)
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[\[6\]](#)

- Wash the membrane again three times for 10 minutes each with TBST.

7. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total FAK and a loading control (e.g., β -actin or GAPDH).[6]
- Perform densitometry analysis on the Western blot bands using appropriate software. The intensity of the pFAK (Tyr397) band should be normalized to the intensity of the total FAK band, and subsequently to the loading control.[6]

Data Presentation

The quantitative data from the densitometry analysis of the Western blot should be summarized in tables for clear comparison.

Table 1: Dose-Response of **Alintegimod** on FAK Phosphorylation

Alintegimod Concentration	Normalized pFAK/Total FAK Ratio (Mean \pm SD)	Fold Change vs. Vehicle
Vehicle Control (0 μ M)	1.00 \pm 0.12	1.0
0.1 μ M	1.52 \pm 0.21	1.5
1 μ M	2.78 \pm 0.35	2.8
10 μ M	3.45 \pm 0.41	3.5

Table 2: Time-Course of **Alintegimod**-Induced FAK Phosphorylation

Time (minutes)	Normalized pFAK/Total FAK Ratio (Mean \pm SD)	Fold Change vs. Time 0
0	1.00 \pm 0.15	1.0
5	2.15 \pm 0.28	2.2
15	3.55 \pm 0.42	3.6
30	2.89 \pm 0.33	2.9
60	1.75 \pm 0.24	1.8

Note: The data presented in these tables are illustrative and represent expected outcomes. Actual results may vary depending on the cell line and experimental conditions.

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